molecular formula C16H18N2O4S B4236071 N-butyl-4-nitro-N-phenylbenzenesulfonamide CAS No. 211675-99-9

N-butyl-4-nitro-N-phenylbenzenesulfonamide

Cat. No. B4236071
CAS RN: 211675-99-9
M. Wt: 334.4 g/mol
InChI Key: WXICEWIFDPVOCP-UHFFFAOYSA-N
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Description

N-butyl-4-nitro-N-phenylbenzenesulfonamide, also known as NBPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBPB is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound has been synthesized using different methods, and its synthesis and properties have been extensively studied.

Scientific Research Applications

N-butyl-4-nitro-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-butyl-4-nitro-N-phenylbenzenesulfonamide is its use as a selective antagonist for the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acidity, and capsaicin. N-butyl-4-nitro-N-phenylbenzenesulfonamide has been shown to selectively block the activation of TRPV1 by capsaicin, making it a potential therapeutic agent for various conditions, including pain, inflammation, and cancer.

Mechanism of Action

The mechanism of action of N-butyl-4-nitro-N-phenylbenzenesulfonamide involves its selective binding to the capsaicin-binding site on the TRPV1 channel. This binding prevents the activation of the channel by capsaicin, leading to a reduction in the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of neurotransmitters, including substance P, which is involved in pain signaling.
Biochemical and Physiological Effects:
N-butyl-4-nitro-N-phenylbenzenesulfonamide has been shown to have significant biochemical and physiological effects, including its ability to reduce pain and inflammation. Studies have shown that N-butyl-4-nitro-N-phenylbenzenesulfonamide can reduce pain in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. N-butyl-4-nitro-N-phenylbenzenesulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-butyl-4-nitro-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for TRPV1 and its ability to block the activation of TRPV1 by capsaicin. However, N-butyl-4-nitro-N-phenylbenzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-butyl-4-nitro-N-phenylbenzenesulfonamide, including its potential use as a therapeutic agent for pain, inflammation, and cancer. Further studies are needed to determine the optimal dosing and administration of N-butyl-4-nitro-N-phenylbenzenesulfonamide and to investigate its potential side effects. Additionally, the development of more potent and selective TRPV1 antagonists may lead to the discovery of new therapeutic agents for various conditions.

properties

IUPAC Name

N-butyl-4-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-3-13-17(14-7-5-4-6-8-14)23(21,22)16-11-9-15(10-12-16)18(19)20/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXICEWIFDPVOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388098
Record name N-butyl-4-nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

211675-99-9
Record name N-Butyl-4-nitro-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211675-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butyl-4-nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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